Faxeladol

Description

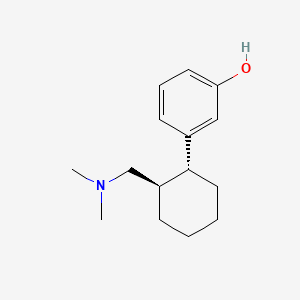

Structure

3D Structure

Properties

CAS No. |

433265-65-7 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |

InChI |

InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1 |

InChI Key |

JIRYWFYYBBRJAN-ZFWWWQNUSA-N |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |

Canonical SMILES |

CN(C)CC1CCCCC1C2=CC(=CC=C2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GCR9905; GCR 9905; GCR-9905; EM-906; EM 906; EM906; GRT-TA300; GRTA9906; GRTA-9906; GRTA 9906; GRTA0009906; GRTA-0009906; GRTA 0009906; Faxeladol |

Origin of Product |

United States |

Foundational & Exploratory

Faxeladol: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Faxeladol is an opioid analgesic agent developed in the late 1970s by Grünenthal GmbH. While its existence is documented, it was never commercially marketed, and as a result, publicly available, in-depth pharmacological data is scarce. This guide synthesizes the known information about this compound and leverages data from its close structural and functional analogue, tramadol, to infer its likely mechanism of action. This information is intended for research and informational purposes only.

Introduction

This compound (also known as GCR9905, GRT-TA300, GRTA0009906, and EM-906) is a centrally-acting analgesic.[1] Structurally related to tramadol and ciramadol, it was developed with the expectation of providing both analgesic and antidepressant effects.[1][2] Early research suggested that this compound is slightly more potent than tramadol but carries a higher risk of seizures.[1][2] Like tramadol, this compound is understood to exert its effects through a dual mechanism of action: agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE).

Core Mechanism of Action

The analgesic and other pharmacological effects of this compound are believed to be mediated through two primary, synergistic pathways:

-

Opioid Receptor Agonism: this compound and its metabolites likely act as agonists at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Activation of MORs in the central nervous system (CNS) leads to a cascade of intracellular events that ultimately result in analgesia.

-

Monoamine Reuptake Inhibition: this compound is also thought to inhibit the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This modulation of monoaminergic signaling contributes to its analgesic and potential antidepressant properties.

Quantitative Pharmacological Data (Inferred from Tramadol)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes key pharmacological parameters for tramadol and its primary active metabolite, O-desmethyltramadol (M1), which are expected to be comparable for this compound and its corresponding metabolites.

| Parameter | Ligand | Receptor/Transporter | Value | Assay Type |

| Ki (nM) | (+)-M1 (Tramadol Metabolite) | Human µ-opioid receptor | 3.4 | Radioligand Binding Assay |

| Ki (µM) | (+/-)-Tramadol | Human µ-opioid receptor | 2.4 | Radioligand Binding Assay |

| IC50 (nM) | Desvenlafaxine (SNRI) | Human SERT | 47.3 ± 19.4 | [3H]5-HT Uptake Inhibition |

| IC50 (nM) | Desvenlafaxine (SNRI) | Human NET | 531.3 ± 113.0 | [3H]NE Uptake Inhibition |

Note: The data for Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor, is included to provide a reference for the potential potency of monoamine transporter inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds with a mechanism of action similar to this compound.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: [³H]-Naloxone or [³H]-DAMGO.

-

Test compound (e.g., this compound).

-

Non-specific binding control: Naloxone (10 µM).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin and Norepinephrine Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound to inhibit serotonin and norepinephrine transporters.

Materials:

-

Cells endogenously expressing or transfected with the human serotonin transporter (SERT) or norepinephrine transporter (NET) (e.g., HEK293-hSERT, HEK293-hNET).

-

Radiolabeled substrate: [³H]-Serotonin (for SERT) or [³H]-Norepinephrine (for NET).

-

Test compound (e.g., this compound).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Wash buffer: Cold uptake buffer.

-

Scintillation fluid and counter.

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are pre-incubated with varying concentrations of the test compound in uptake buffer.

-

The uptake reaction is initiated by the addition of the radiolabeled substrate ([³H]-5-HT or [³H]-NE).

-

The incubation is carried out at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

-

The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a known potent reuptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Upon binding of an agonist like this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Caption: µ-Opioid receptor signaling cascade initiated by an agonist.

Monoamine Transporter Inhibition Workflow

The inhibition of serotonin and norepinephrine reuptake by this compound increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.

Caption: Mechanism of monoamine transporter inhibition by this compound.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a dual-action analgesic that likely functions as a µ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. While specific pharmacological data for this compound is not widely available, its close relationship to tramadol provides a strong basis for understanding its mechanism of action. Further research would be necessary to fully characterize its binding affinities, reuptake inhibition potencies, and detailed signaling profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation of this compound and other similar compounds.

References

An In-depth Technical Guide to Faxeladol: Chemical Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faxeladol is a centrally acting analgesic agent with a dual mechanism of action, functioning as both an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI). Developed in the late 1970s by Grünenthal GmbH, it is structurally related to tramadol and ciramadol.[1][2] While it has shown slightly greater potency than tramadol in early studies, its development was halted, and it has never been marketed for medical use, partly due to a higher incidence of seizures observed in preclinical research.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical structure, physicochemical properties, pharmacological profile, and associated signaling pathways.

Chemical Structure and Identifiers

This compound, with the IUPAC name 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol, is a synthetic molecule belonging to the benzenoid class.[2][3] Its chemical structure is characterized by a phenol ring attached to a cyclohexane ring, which in turn is substituted with a dimethylaminomethyl group.

| Identifier | Value |

| IUPAC Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |

| SMILES | CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |

| CAS Number | 433265-65-7 |

| PubChem CID | 9813414 |

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.36 g/mol |

| Exact Mass | 233.1780 g/mol |

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the known information.

| Property | Value |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in DMSO, not in water. |

| pKa | Data not available |

| Elemental Analysis | C: 77.21%, H: 9.94%, N: 6.00%, O: 6.86% |

Pharmacological Profile

This compound exhibits a dual mechanism of action, contributing to its analgesic effects.

Mechanism of Action

This compound's primary pharmacological activities are:

-

Opioid Receptor Agonism: It acts as an agonist at opioid receptors, which is a key mechanism for its analgesic properties. The specific affinities for mu (µ), delta (δ), and kappa (κ) opioid receptors have not been quantitatively reported in publicly available literature.

-

Serotonin and Norepinephrine Reuptake Inhibition: Similar to tramadol, this compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action is believed to contribute to its analgesic effects, particularly in neuropathic pain, and may also confer antidepressant properties.

Pharmacodynamics

Early comparative studies in the 1970s indicated that this compound is slightly more potent as an analgesic than tramadol. However, these studies also revealed a higher propensity for inducing seizures, a known side effect of tramadol that is thought to be related to its serotonergic and noradrenergic activity.

Signaling Pathways

The dual mechanism of action of this compound suggests its involvement in two primary signaling pathways: the opioid receptor signaling cascade and the modulation of serotonergic and noradrenergic neurotransmission.

Opioid Receptor Signaling

As an opioid agonist, this compound likely activates G protein-coupled opioid receptors. This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it is expected to activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Serotonin and Norepinephrine Reuptake Inhibition

By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced monoaminergic neurotransmission in descending pain pathways is thought to modulate pain perception.

Synthesis

A general experimental workflow for a potential synthesis is outlined below.

Note: This represents a generalized synthetic strategy. Specific reaction conditions, such as solvents, temperatures, and catalysts, would require experimental optimization.

Pharmacokinetics

There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species.

Conclusion

This compound is a synthetic opioid analgesic with a dual mechanism of action that also encompasses the inhibition of serotonin and norepinephrine reuptake. While it demonstrated slightly higher potency than tramadol in early studies, its development was not pursued, likely due to a higher risk of seizures. The available information on its specific physicochemical properties, quantitative pharmacological parameters, and pharmacokinetics is limited. Further research would be necessary to fully characterize this compound and explore its therapeutic potential and safety profile.

References

An In-depth Technical Guide to the Synthesis and Purification of Faxeladol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Faxeladol is a compound that was developed in the late 1970s but was never commercially marketed. As such, publicly available, validated synthesis and purification protocols are scarce. The following guide is a comprehensive compilation based on the known chemical structure of this compound and established synthetic routes for its close structural analog, Tramadol. The experimental protocols provided are hypothetical and should be adapted and validated in a laboratory setting.

Introduction

This compound is an opioid analgesic agent that is structurally related to tramadol and ciramadol.[1][2] Its chemical IUPAC name is 3-((1R,2R)-2-((dimethylamino)methyl)cyclohexyl)phenol.[1][2][3] Developed by Grünenthal GmbH, this compound was noted for being slightly more potent than tramadol. Like tramadol, it exhibits a dual mechanism of action, functioning as a µ-opioid receptor agonist and as an inhibitor of serotonin and norepinephrine reuptake. This guide details a proposed synthetic pathway and purification strategy for this compound, intended for research and development purposes.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached by adapting the well-established synthesis of tramadol. The key steps involve a Mannich reaction to form the aminomethyl cyclohexanone intermediate, followed by a Grignard reaction to introduce the phenyl group, and finally, a demethylation step to yield the target phenolic compound.

A logical workflow for the proposed synthesis of this compound is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one (Mannich Base)

This step involves the Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride.

-

Materials: Cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, hydrochloric acid, isopropanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and a small amount of hydrochloric acid in an isopropanol solvent.

-

Reflux the mixture for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude hydrochloride salt of the Mannich base.

-

The product can be purified by recrystallization from a suitable solvent system like acetone.

-

Step 2: Grignard Reaction with 3-Methoxyphenylmagnesium Bromide

The Mannich base is reacted with a Grignard reagent to add the aryl group.

-

Materials: 2-((Dimethylamino)methyl)cyclohexan-1-one, magnesium turnings, 3-bromoanisole, anhydrous tetrahydrofuran (THF), ammonium chloride solution.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 3-bromoanisole in anhydrous THF dropwise to a suspension of magnesium turnings in THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the prepared Grignard reagent in an ice bath.

-

Add a solution of the Mannich base (as the free base, obtained by neutralizing the hydrochloride salt) in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, a mixture of stereoisomers of 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.

-

Step 3: O-Demethylation to this compound

The methoxy group on the phenyl ring is cleaved to form the final phenol.

-

Materials: Crude product from Step 2, hydrobromic acid (48%), or boron tribromide (BBr₃).

-

Procedure (using HBr):

-

Reflux the crude product from the previous step with 48% hydrobromic acid for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude this compound free base.

-

Filter the precipitate, wash with water, and dry.

-

The following table summarizes expected yields and purity at various stages of the synthesis. These values are derived from published data for tramadol synthesis and should be considered estimates for this compound.

| Step | Product | Expected Yield | Typical Purity (by HPLC) | Reference Compound |

| 1. Mannich Reaction | 2-((Dimethylamino)methyl)cyclohexan-1-one | 75-85% | >95% | Tramadol Synthesis |

| 2. Grignard Reaction | (±)-trans-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | 60-70% | ~85% | Tramadol Synthesis |

| 3. O-Demethylation & Work-up | Crude this compound Base | 80-90% | ~80% | Tramadol Synthesis |

| Overall (unoptimized) | Crude this compound | ~35-55% | - | - |

Purification of this compound

The crude product obtained from the synthesis is a mixture of stereoisomers. The desired (1R,2R) isomer must be separated and purified.

A multi-step approach involving crystallization and chromatography is proposed for the purification of this compound.

-

Materials: Crude this compound, hydrochloric acid, isopropanol, ethyl acetate, silica gel, appropriate solvent systems for chromatography.

-

Procedure:

-

Salt Formation and Fractional Crystallization:

-

Dissolve the crude this compound base in a suitable solvent like isopropanol.

-

Add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.

-

The trans-isomer, which corresponds to the desired stereochemical precursor, is generally less soluble and will preferentially crystallize.

-

Perform multiple recrystallizations from a solvent like aqueous dioxane or isopropanol to enrich the trans-isomer.

-

-

Chromatographic Separation:

-

The enriched trans-Faxeladol hydrochloride can be converted back to the free base for further purification.

-

Column chromatography using silica gel is a standard method for purifying phenolic compounds. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, with increasing polarity, can be employed.

-

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic acid) is a common choice for such compounds.

-

-

Final Salt Formation:

-

Once the desired isomer is isolated with high purity, it can be converted back to the stable hydrochloride salt for storage and handling.

-

-

| Analytical Method | Parameter Measured | Expected Result for Purified this compound HCl |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (Area %) | >99.5% |

| Chiral HPLC | Enantiomeric Excess (e.e. %) | >99% |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural Confirmation | Consistent with proposed structure |

| Mass Spectrometry (MS) | Molecular Weight Confirmation (m/z) | [M+H]⁺ = 234.18 |

| Melting Point | Physical Property | Sharp, defined range |

Mechanism of Action: A Dual-Action Analgesic

This compound's analgesic effect is attributed to a dual mechanism of action, which is a key feature it shares with tramadol.

-

µ-Opioid Receptor Agonism: this compound binds to and activates µ-opioid receptors in the central nervous system. This activation leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.

-

Monoamine Reuptake Inhibition: It also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. The increased levels of these neurotransmitters in the spinal cord enhance descending inhibitory pain pathways, further contributing to analgesia.

The diagram below illustrates this dual mechanism.

Caption: Dual mechanism of action of this compound.

References

The Rise and Stagnation of Faxeladol: A Technical Review

Aachen, Germany - In the landscape of analgesic drug discovery, the late 1970s marked a period of significant innovation, largely driven by the German pharmaceutical company Grünenthal GmbH. Following the development of tramadol, a novel centrally-acting analgesic, the company synthesized a structurally related compound: Faxeladol. This technical guide provides an in-depth overview of the discovery, origin, and pharmacological profile of this compound, a compound that, despite demonstrating comparable efficacy to its predecessor, was ultimately never commercialized.

Discovery and Origin

This compound, also known by its code names GRTA-9906, GRTA-0009906, EM-906, GCR-9905, and GRT-TA300, emerged from Grünenthal GmbH's research program aimed at developing potent analgesics with a favorable side-effect profile.[1] Synthesized shortly after tramadol, this compound shares a close structural relationship with both tramadol and ciramadol.[1] The core chemical structure of this compound is 3-[(1R,2R)-2-dimethylaminomethylcyclohexyl]phenol.

The rationale behind the development of this compound was to build upon the dual mechanism of action observed with tramadol, which involves both opioid receptor agonism and inhibition of monoamine reuptake. It was hypothesized that this combined action could provide effective pain relief for a broad range of conditions, including neuropathic pain, while potentially offering an improved therapeutic window compared to traditional opioids.

Pharmacological Profile

This compound is a centrally-acting analgesic with a dual mechanism of action, targeting both the opioid and monoaminergic systems.

Opioid Receptor Activity

This compound acts as an agonist at the μ-opioid receptor (MOR). This interaction is a key contributor to its analgesic effects, similar to other opioid analgesics. The binding affinity of this compound for the μ-opioid receptor, as well as for the δ- and κ-opioid receptors, has not been extensively published in publicly available literature, which limits a precise quantitative comparison with other opioids.

Monoamine Reuptake Inhibition

Clinical Efficacy and Safety

A key clinical investigation of this compound (referred to as GRT9906) was a randomized, double-blind, placebo-controlled, three-way cross-over trial in patients with painful polyneuropathy. This study provides the most comprehensive clinical data on the compound's efficacy and safety.

Efficacy in Painful Polyneuropathy

In this study, daily oral doses of 120-240 mg of this compound were compared to 200-400 mg of tramadol and placebo over 4-week treatment periods. The primary endpoint was the average pain intensity, rated on a 0 to 10-point numeric rating scale.

| Treatment Group | Mean Pain Intensity Reduction (points) | p-value vs. Placebo |

| This compound (GRT9906) | 2.1 | < 0.0001 |

| Tramadol | 2.4 | - |

| Placebo | 0.6 | - |

Table 1: Efficacy of this compound in Painful Polyneuropathy.[2]

The study demonstrated that this compound was significantly more effective than placebo in reducing pain intensity.[2] The magnitude of its effect was comparable to that of tramadol.[2] Furthermore, the number needed to treat (NNT) to achieve at least 50% pain relief was 3.9 for both this compound and tramadol, indicating similar clinical effectiveness in this patient population. This compound also showed improvements in sleep problem scores and the neuropathic pain symptom inventory compared to placebo.

Safety and Tolerability

The adverse event profile of this compound was found to be similar to that of tramadol. The most frequently reported side effects included nausea, fatigue, constipation, and sleep disorders. A significant factor that ultimately halted the clinical development of this compound was the observation of a higher incidence of sudden seizures compared to tramadol. While tramadol itself is known to carry a risk of seizures, the increased frequency associated with this compound was a major safety concern that prevented it from being marketed for medical use.

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not extensively documented in publicly accessible scientific literature. However, based on standard pharmacological assays of the time for similar compounds, the following methodologies were likely employed.

Opioid Receptor Binding Assays (Hypothetical Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

-

Method: Radioligand displacement assay using cell membranes prepared from tissues or cell lines expressing the specific opioid receptor subtypes (e.g., guinea pig brain homogenates).

-

Procedure:

-

Incubate varying concentrations of this compound with the membrane preparation in the presence of a constant concentration of a specific radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Monoamine Reuptake Inhibition Assays (Hypothetical Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the serotonin and norepinephrine transporters (SERT and NET).

-

Method: In vitro reuptake assay using synaptosomes prepared from specific rat brain regions (e.g., hypothalamus for NET, brainstem for SERT) or cell lines stably expressing human SERT or NET.

-

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the reuptake process by adding a radiolabeled substrate ([³H]-norepinephrine or [³H]-serotonin).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated within the synaptosomes or cells using a scintillation counter.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

-

Signaling Pathways and Experimental Workflow

The dual mechanism of action of this compound can be visualized through its interaction with both the opioidergic and monoaminergic systems.

The diagram above illustrates the two primary signaling pathways targeted by this compound. As a μ-opioid receptor agonist, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduced calcium influx, and increased potassium efflux, which collectively decrease neuronal excitability and neurotransmitter release. Concurrently, this compound inhibits the norepinephrine and serotonin transporters, increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing descending inhibitory pain pathways.

The workflow diagram outlines the logical progression from the initial synthesis of this compound through preclinical evaluation and into clinical development. The preclinical phase focused on characterizing its pharmacological activity and safety profile, which then informed the design of clinical trials. The outcome of the Phase II clinical trials, specifically the identified seizure risk, was the critical decision point that led to the discontinuation of its development.

Conclusion

This compound represents an interesting case study in analgesic drug development. It emerged from a rational drug design strategy aimed at combining two validated mechanisms of action for pain relief. Preclinical and clinical studies confirmed its efficacy, which was comparable to its parent compound, tramadol. However, an unfavorable safety profile, specifically a higher propensity to induce seizures, ultimately prevented its commercialization. The story of this compound underscores the critical importance of the therapeutic index in drug development and highlights how even promising efficacy can be overshadowed by safety concerns. While this compound itself did not reach the market, the continued exploration of dual-action analgesics by Grünenthal and other companies has led to the development of other successful therapies, demonstrating the enduring value of this pharmacological approach.

References

In Vitro Activity of Faxeladol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro pharmacological data for Faxeladol is scarce. This guide leverages data from its close structural and mechanistic analog, tramadol, to provide a comprehensive overview of its expected in vitro activity. All data presented for tramadol should be considered as a proxy for this compound and requires experimental validation for the specific compound.

Introduction

This compound is an opioid analgesic developed in the late 1970s, structurally related to tramadol and ciramadol.[1] It was anticipated to possess both analgesic and antidepressant properties through a dual mechanism of action: agonizing opioid receptors and inhibiting the reuptake of serotonin and norepinephrine.[1][2] While this compound never reached the market, its anticipated pharmacological profile makes it a subject of interest for researchers in pain management and neuroscience. This document provides a detailed technical overview of its expected in vitro activity based on data from its well-characterized analog, tramadol.

Core Pharmacological Profile

This compound is expected to exhibit a multi-target profile, engaging with components of both the endogenous opioid system and the monoaminergic systems.

Opioid Receptor Interaction

As an opioid analgesic, this compound's primary analgesic effects are likely mediated through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

Monoamine Transporter Inhibition

The antidepressant and ancillary analgesic effects of this compound are attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) by inhibiting their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Quantitative In Vitro Data (Proxy: Tramadol)

The following tables summarize the in vitro binding affinities of tramadol and its active metabolite, O-desmethyltramadol (M1), for human opioid receptors and monoamine transporters. These values are critical for understanding the compound's potency and selectivity.

Table 1: Opioid Receptor Binding Affinities (Tramadol and Metabolite)

| Compound | Receptor | Ki (μM) | Reference |

| Tramadol | Mu (μ) | 2.4 | [3] |

| O-desmethyltramadol (M1) | Mu (μ) | 0.0034 | [3] |

Table 2: Monoamine Transporter Binding Affinities (Tramadol)

| Compound | Transporter | Ki (nM) | Reference |

| Venlafaxine (Reference) | SERT | 82 | |

| Venlafaxine (Reference) | NET | 2480 |

Note: Specific Ki values for tramadol's interaction with SERT and NET are not consistently reported in the provided search results, hence a reference compound (Venlafaxine) with a similar mechanism is included for context.

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's in vitro activity. The following are standard protocols for opioid receptor binding and monoamine transporter uptake assays.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

Radioligand (e.g., [3H]-DAMGO).

-

Test compound (this compound).

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

-

Cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).

-

Radiolabeled substrate (e.g., [3H]-5-HT for SERT, [3H]-NE for NET).

-

Test compound (this compound).

-

Uptake buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate the transporter-expressing cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a defined period at 37°C.

-

Terminate uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of substrate uptake.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes related to the in vitro activity of this compound.

Caption: this compound's proposed dual mechanism of action.

References

Faxeladol: A Technical Guide to Receptor Binding Affinity and Kinetics

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the binding affinity and kinetics of Faxeladol is limited. This technical guide leverages data from its close structural and mechanistic analog, tramadol, to provide a comprehensive overview of the anticipated pharmacodynamics. All data presented herein for tramadol should be considered representative and may not be directly extrapolated to this compound.

Executive Summary

This compound, a centrally acting analgesic developed by Grünenthal GmbH in the late 1970s, is structurally related to tramadol and ciramadol.[1] Though never marketed, its anticipated mechanism of action involves a dual modality: weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1] This guide provides a detailed examination of the receptor binding affinity and kinetics pertinent to a molecule of this class, using tramadol as the primary reference compound. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. For opioid receptor ligands and monoamine reuptake inhibitors, this is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (Kᵢ values) of tramadol and its primary active metabolite, O-desmethyltramadol (M1), for the human µ-opioid receptor.

| Compound | Receptor | Kᵢ (nM) | Kᵢ (µM) | Reference |

| (+/-)-Tramadol | Human µ-opioid | 2400 | 2.4 | [1] |

| (+)-M1 Metabolite | Human µ-opioid | 3.4 | 0.0034 | [1] |

| (-)-M1 Metabolite | Human µ-opioid | 240 | 0.24 | [1] |

| (+/-)-M5 Metabolite | Human µ-opioid | 100 | 0.1 |

Lower Kᵢ values indicate higher binding affinity.

Monoamine Transporter Binding Affinity

The inhibitory activity of tramadol at the human serotonin transporter (SERT) and norepinephrine transporter (NET) is presented below.

| Compound | Transporter | Kᵢ (µM) | Reference |

| (+/-)-Tramadol | Norepinephrine (NE) | 0.79 | |

| (+/-)-Tramadol | Serotonin (5-HT) | 0.99 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]Naloxone.

-

Test Compound: this compound or analogous compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the µ-opioid receptor and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Naloxone, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the µ-opioid receptor by an agonist.

Materials:

-

Receptor Source: Cell membranes from CHO cells expressing the human µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: this compound or analogous compound.

-

Assay Buffer: Containing MgCl₂, NaCl, HEPES, and GDP.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the agonist at various concentrations, and GDP.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity of the filters by liquid scintillation.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation by the agonist. Data is analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

Monoamine Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.

Materials:

-

Synaptosomes: Prepared from rat brain tissue.

-

Radiolabeled Neurotransmitters: [³H]Serotonin or [³H]Norepinephrine.

-

Test Compound: this compound or analogous compound.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer.

-

Scintillation Cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, hippocampus) by homogenization and centrifugation.

-

Assay Setup: Pre-incubate synaptosomes with various concentrations of the test compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake.

-

Incubation: Incubate at 37°C for a short period.

-

Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained by the synaptosomes.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Mandatory Visualizations

Signaling Pathways

Caption: µ-Opioid Receptor Signaling Pathway.

Caption: Monoamine Reuptake Inhibition Mechanism.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

References

Preliminary Toxicity Screening of "Faxeladol": A Technical Guide

Disclaimer: Faxeladol is an opioid analgesic that was developed by Grünenthal GmbH but never marketed for medical use.[1] Publicly available, detailed preclinical toxicology data for this compound is scarce. This document, therefore, serves as a comprehensive, hypothetical guide for a preliminary toxicity screening of a compound with the characteristics of this compound, intended for researchers, scientists, and drug development professionals. The experimental protocols and data tables are representative of a standard preclinical assessment for a novel opioid analgesic with a dual mechanism of action.

Introduction

This compound (GRTA-9906) is an opioid analgesic structurally related to tramadol and ciramadol.[1][2] Developed in the late 1970s, it was observed to be a more potent analgesic than tramadol but was associated with a higher incidence of sudden seizures.[1][2] Its mechanism of action is believed to be a combination of µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake, similar to tramadol. Given the known seizure risk and its dual mechanism, a thorough preliminary toxicity screening is critical to de-risk any further development. This guide outlines a proposed battery of in vitro and in vivo assays to characterize the toxicological profile of this compound.

Data Presentation: Quantitative Toxicology Summary

The following tables represent a structured summary of key quantitative data that would be generated during a preliminary toxicity screening of this compound.

Table 2.1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HepG2 (Human Liver) | MTT Assay | Cell Viability | 150.5 | Doxorubicin: 0.8 |

| SH-SY5Y (Human Neuroblastoma) | LDH Release | Cell Lysis | 98.2 | Rotenone: 5.5 |

| HEK293 (Human Embryonic Kidney) | AlamarBlue Assay | Cell Viability | 210.0 | Cisplatin: 25.0 |

| Primary Rat Cortical Neurons | High Content Imaging | Neurite Outgrowth | 75.8 | Paclitaxel: 0.1 |

Table 2.2: In Vitro Safety Pharmacology Data

| Target | Assay Type | Endpoint | This compound IC₅₀ / EC₅₀ (µM) | Functional Effect |

| hERG Channel | Patch Clamp | Current Inhibition | > 30 | Low risk of QT prolongation |

| µ-Opioid Receptor | Radioligand Binding | Ki | 0.05 | High-affinity binding |

| Serotonin Transporter (SERT) | Uptake Inhibition | IC₅₀ | 0.25 | Potent inhibition |

| Norepinephrine Transporter (NET) | Uptake Inhibition | IC₅₀ | 0.78 | Moderate inhibition |

Table 2.3: Acute In Vivo Toxicity Data (Rodent Model)

| Species/Strain | Route of Administration | LD₅₀ (mg/kg) | Key Clinical Signs |

| Sprague-Dawley Rat | Oral (p.o.) | 350 | Sedation, tremors, clonic-tonic seizures, respiratory depression |

| CD-1 Mouse | Intraperitoneal (i.p.) | 120 | Straub tail, hyperlocomotion followed by ataxia, seizures |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay in HepG2 Cells

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) and serially diluted. Cells are treated with a range of concentrations (e.g., 0.1 µM to 500 µM) for 24 hours. Vehicle-only wells serve as a negative control, and a known cytotoxic agent like doxorubicin serves as a positive control.

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value is calculated using a non-linear regression analysis of the concentration-response curve.

In Vivo Acute Toxicity Study: Up-and-Down Procedure (UDP) in Rats

-

Animals: Young adult female Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Animals are acclimatized for at least 5 days before the study.

-

Dosing: A starting dose is selected based on in vitro data and information from related compounds like tramadol. A single animal is dosed orally with this compound.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key parameters include changes in skin, fur, eyes, motor activity, autonomic signs (e.g., salivation), and the presence of tremors or seizures. Body weight is recorded weekly.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to permit the calculation of the LD₅₀ with a specified confidence interval.

-

Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

Visualizations: Signaling Pathways and Workflows

References

An In-depth Technical Guide to the Solubility and Stability of Faxeladol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faxeladol is an investigational novel analgesic compound with potential applications in pain management. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful formulation development and regulatory approval. This technical guide provides a comprehensive overview of the solubility and stability studies conducted on this compound, offering detailed experimental protocols, data summaries, and visual representations of key processes to support further research and development efforts.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate.[1] Extensive studies were undertaken to characterize the solubility of this compound in various media relevant to physiological conditions and formulation development.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The thermodynamic solubility of this compound was determined using the well-established shake-flask method, which is considered a reliable method for assessing poorly soluble compounds.[1]

Materials:

-

This compound API

-

Phosphate buffered saline (PBS) at various pH values (4.5, 6.8, 7.4)

-

0.1 N Hydrochloric Acid (HCl)

-

Purified Water

-

Selected organic solvents (Ethanol, Propylene Glycol, PEG 400)

-

Orbital shaker incubator

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

An excess amount of this compound was added to separate vials containing each of the specified solvents.

-

The vials were sealed and placed in an orbital shaker incubator set at a constant temperature (25°C ± 0.5°C) and shaken for 48 hours to ensure equilibrium was reached.

-

After 48 hours, the suspensions were removed from the shaker and allowed to settle for 2 hours.

-

The samples were then centrifuged at 10,000 rpm for 15 minutes to separate the undissolved solid.

-

An aliquot of the supernatant was carefully withdrawn and filtered through a 0.45 µm syringe filter.

-

The filtrate was appropriately diluted and the concentration of dissolved this compound was quantified using a validated HPLC method.

-

The experiment was performed in triplicate for each solvent system.

This compound Solubility Data

The following table summarizes the equilibrium solubility of this compound in various media at 25°C.

| Solvent/Medium | pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 15.2 ± 0.8 |

| PBS | 4.5 | 8.5 ± 0.4 |

| PBS | 6.8 | 1.2 ± 0.1 |

| PBS | 7.4 | 0.5 ± 0.05 |

| Purified Water | ~7.0 | 0.8 ± 0.07 |

| Ethanol | N/A | 25.6 ± 1.3 |

| Propylene Glycol | N/A | 18.9 ± 0.9 |

| PEG 400 | N/A | 22.4 ± 1.1 |

Interpretation of Solubility Data: The solubility of this compound is highly pH-dependent, exhibiting greater solubility in acidic conditions. This suggests that this compound is a weakly basic compound. The solubility in common pharmaceutical co-solvents like Ethanol, Propylene Glycol, and PEG 400 is significantly higher than in aqueous media, providing potential avenues for liquid formulation development.

Visualizing the Solubility Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Stability Profile of this compound

Stability studies are crucial to determine the shelf-life of a drug and to understand its degradation profile under various environmental conditions.[2]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound API

-

0.1 N HCl (for acid hydrolysis)

-

0.1 N Sodium Hydroxide (NaOH) (for base hydrolysis)

-

30% Hydrogen Peroxide (H₂O₂) (for oxidation)

-

High-intensity UV lamp (for photolytic degradation)

-

Oven (for thermal degradation)

-

HPLC-MS system

Procedure:

-

Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and refluxed at 80°C for 2 hours.

-

Base Hydrolysis: this compound was dissolved in 0.1 N NaOH and refluxed at 80°C for 2 hours.

-

Oxidative Degradation: this compound was treated with 30% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 48 hours. A control sample was kept in the dark.

-

Thermal Degradation: Solid this compound was kept in an oven at 105°C for 72 hours.

-

Samples were withdrawn at appropriate time points, neutralized if necessary, diluted, and analyzed by a validated HPLC-MS method to separate and identify the degradation products.

Summary of Forced Degradation Results

The following table summarizes the degradation of this compound under various stress conditions.

| Stress Condition | % Degradation | Major Degradants Identified |

| 0.1 N HCl, 80°C, 2h | 12.5% | Hydrolytic product A |

| 0.1 N NaOH, 80°C, 2h | 8.2% | Hydrolytic product B |

| 30% H₂O₂, RT, 24h | 18.9% | Oxidative products C, D |

| UV Light, 48h | 5.1% | Photolytic product E |

| Solid, 105°C, 72h | 2.3% | Thermally stable |

Interpretation of Stability Data: this compound is most susceptible to oxidative degradation, followed by acid hydrolysis. It is relatively stable under basic, photolytic, and thermal stress conditions. The identified degradation products will be monitored as impurities in formal stability studies.

ICH Stability Studies

Long-term and accelerated stability studies are conducted according to ICH guidelines to determine the retest period for the API and the shelf-life for the drug product.[3]

Protocol:

-

Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3]

-

Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and tested for appearance, assay, degradation products, and other relevant quality attributes.

Visualizing a Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound based on the forced degradation results.

Hypothetical Signaling Pathway of this compound

As an analgesic, this compound is hypothesized to interact with central pain pathways. While the exact mechanism is under investigation, a plausible signaling cascade involves the modulation of opioid receptors. Opioid receptors are known to influence downstream signaling to produce analgesia. The following diagram illustrates a hypothetical signaling pathway for this compound's analgesic action.

This guide provides a foundational understanding of the solubility and stability characteristics of this compound. The data indicates that this compound is a weakly basic compound with pH-dependent solubility and is most susceptible to oxidative degradation. These findings are critical for guiding the development of stable and bioavailable dosage forms. The detailed protocols and workflows presented herein serve as a valuable resource for scientists and researchers involved in the continued development of this compound.

References

Unveiling the Molecular Targets of Faxeladol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faxeladol is an opioid analgesic developed in the late 1970s, structurally related to tramadol. Although never marketed, its anticipated dual mechanism of action, combining opioid receptor agonism with monoamine reuptake inhibition, presents a compelling case study in polypharmacology. This technical guide delineates the inferred molecular targets of this compound, providing a comprehensive overview of the experimental protocols that would be employed to characterize its pharmacological profile. While specific quantitative binding and functional data for this compound are not publicly available, this document serves as a detailed methodological framework for its investigation, leveraging established techniques for opioid and monoamine transporter ligands.

Inferred Molecular Targets of this compound

Based on its structural similarity to tramadol and early preclinical studies, this compound is presumed to interact with the following primary molecular targets. This interaction profile suggests a multimodal approach to analgesia, targeting both the opioid and monoamine systems to modulate pain perception and transmission.

| Target Class | Specific Target | Inferred Action |

| Opioid Receptor | µ-opioid receptor (MOR) | Agonist |

| Monoamine Transporter | Serotonin Transporter (SERT) | Inhibitor |

| Monoamine Transporter | Norepinephrine Transporter (NET) | Inhibitor |

Quantitative Pharmacological Characterization

A thorough characterization of this compound's interaction with its molecular targets would involve determining its binding affinity (Ki), and its functional potency (IC50 for inhibition or EC50 for agonism) and efficacy. The following tables illustrate the type of quantitative data that would be generated. In the absence of specific data for this compound, typical value ranges for dual-action opioid analgesics are provided for illustrative purposes.

Table 2.1: Binding Affinity Profile (Illustrative)

| Target | Radioligand | Typical Ki (nM) |

| µ-opioid receptor | [3H]-DAMGO | 100 - 1000 |

| Serotonin Transporter | [3H]-Citalopram | 50 - 500 |

| Norepinephrine Transporter | [3H]-Nisoxetine | 50 - 500 |

Table 2.2: Functional Potency and Efficacy Profile (Illustrative)

| Assay Type | Target | Metric | Typical Value (nM) |

| [35S]GTPγS Binding | µ-opioid receptor | EC50 | 200 - 2000 |

| Serotonin Uptake Inhibition | SERT | IC50 | 100 - 1000 |

| Norepinephrine Uptake Inhibition | NET | IC50 | 100 - 1000 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate the molecular pharmacology of this compound.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for its receptor or transporter. These assays involve competing the unlabeled test compound (this compound) against a radiolabeled ligand with known high affinity and specificity for the target.

3.1.1. µ-Opioid Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

-

[3H]-DAMGO (a selective µ-opioid receptor agonist radioligand).

-

Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [3H]-DAMGO (at a concentration near its Kd), and either vehicle, varying concentrations of this compound, or a saturating concentration of naloxone (for non-specific binding).

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.1.2. Serotonin and Norepinephrine Transporter Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT) and norepinephrine (NET) transporters.

-

Materials:

-

Cell membranes from cells expressing human SERT or NET.

-

For SERT: [3H]-Citalopram or [3H]-Paroxetine.

-

For NET: [3H]-Nisoxetine.

-

For SERT non-specific binding: Fluoxetine or another high-affinity SSRI.

-

For NET non-specific binding: Desipramine or another high-affinity NRI.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

-

Procedure & Data Analysis: The procedure and data analysis are analogous to the µ-opioid receptor binding assay, with the appropriate radioligand and non-specific binding control for each transporter.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inhibitor at its target and for quantifying its potency and efficacy.

3.2.1. [35S]GTPγS Binding Assay for µ-Opioid Receptor Agonism

-

Objective: To determine the potency (EC50) and efficacy of this compound as a µ-opioid receptor agonist. This assay measures the activation of G-proteins, an early event in GPCR signaling.

-

Materials:

-

Cell membranes from cells expressing the human µ-opioid receptor.

-

[35S]-GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure the G-protein is in its inactive state at baseline).

-

DAMGO (a full µ-opioid receptor agonist for determining maximal stimulation).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, GDP, [35S]-GTPγS, and either vehicle, varying concentrations of this compound, or a saturating concentration of DAMGO.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the bound [35S]-GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated binding of [35S]-GTPγS against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal effect) by non-linear regression.

-

Compare the Emax of this compound to that of a full agonist (e.g., DAMGO) to determine its relative efficacy.

-

3.2.2. Neurotransmitter Uptake Inhibition Assays

-

Objective: To determine the potency (IC50) of this compound to inhibit serotonin and norepinephrine uptake via their respective transporters.

-

Materials:

-

Intact cells stably expressing human SERT or NET.

-

For SERT: [3H]-Serotonin (5-HT).

-

For NET: [3H]-Norepinephrine (NE).

-

Uptake Buffer: Krebs-Ringer-HEPES buffer.

-

For SERT non-specific uptake control: A high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.

-

For NET non-specific uptake control: A high concentration of a selective norepinephrine reuptake inhibitor (NRI) like desipramine.

-

-

Procedure:

-

Plate the cells in a 96-well culture plate.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period.

-

Initiate the uptake by adding the radiolabeled neurotransmitter ([3H]-5-HT or [3H]-NE).

-

Incubate for a short, defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and quantify the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound's inferred targets and the workflows of the experimental protocols described above.

Caption: Workflow for determining the binding and functional properties of this compound.

Caption: Inferred signaling pathways modulated by this compound.

Conclusion

While this compound did not proceed to clinical use, its inferred dual-action mechanism targeting the µ-opioid receptor and monoamine transporters provides a valuable framework for understanding multimodal analgesia. The experimental protocols detailed in this guide represent the standard, rigorous approach required to fully characterize the molecular pharmacology of such a compound. By applying these methodologies, researchers can elucidate the binding affinities, functional potencies, and downstream signaling effects of novel drug candidates, paving the way for the development of more effective and safer analgesics.

A Technical Guide to the Theoretical and Computational Modeling of Faxeladol

Abstract: Faxeladol (also known as GRTA-9906) is an opioid analgesic developed by Grünenthal GmbH in the late 1970s, shortly after its structural analog, tramadol.[1][2] Though it demonstrated slightly greater potency than tramadol, its development was halted and it was never marketed, partly due to a higher incidence of seizures observed in early studies.[1][2] Like tramadol, this compound is understood to possess a dual mechanism of action: it acts as an agonist at the μ-opioid receptor (MOR) and also inhibits the reuptake of serotonin and norepinephrine.[1] This multimodal activity makes it a compelling subject for theoretical and computational analysis. Due to the scarcity of comprehensive public data on this compound, this technical guide outlines a framework for its computational modeling, using plausible, representative data to illustrate key methodologies. The protocols and models described herein provide a roadmap for investigating dual-target ligands in drug discovery.

Hypothesized Mechanism & Signaling Pathways

This compound's therapeutic and adverse effects are rooted in its simultaneous interaction with the opioid and monoaminergic systems.

-

Opioid System Interaction: As an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to activate canonical Gαi/o signaling. This inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels (activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibits voltage-gated calcium channels), leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces analgesia.

-

Monoaminergic System Interaction: By inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET), this compound increases the synaptic concentrations of these neurotransmitters. This enhances the activity of descending pain-inhibitory pathways in the central nervous system, contributing synergistically to its overall analgesic effect. This mechanism is also associated with antidepressant effects, a property that was hypothesized for this compound.

The diagram below illustrates the convergence of these two primary signaling pathways.

Theoretical & Computational Modeling Workflow

A multi-step computational approach is essential to model this compound's interactions with its targets. The workflow begins with building high-quality 3D models of the target proteins, followed by predicting the ligand's binding mode and assessing the stability of the complex.

Homology Modeling of Targets

As no empirical structures of this compound bound to its targets exist, homology modeling is the first step.

Protocol:

-

Template Identification: The amino acid sequences for human MOR (UniProt: P35372), NET (UniProt: P23975), and SERT (UniProt: P31645) are used as queries for a BLAST search against the Protein Data Bank (PDB) to identify suitable high-resolution crystal structures for use as modeling templates.

-

Sequence Alignment: The target sequences are aligned with the template sequences using alignment tools like Clustal Omega to ensure proper residue mapping.

-

Model Generation: A 3D model is generated using software such as MODELLER or SWISS-MODEL, which constructs the model based on the alignment and the template's coordinates. Loop regions with low homology are modeled using dedicated algorithms.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK (for Ramachandran plots to evaluate stereochemical quality) and ProSA-web (to check for native-like protein folding). The model with the best validation scores is selected for subsequent docking studies.

Molecular Docking Analysis

Molecular docking predicts the preferred orientation and binding affinity of this compound within the binding sites of MOR, SERT, and NET.

Protocol:

-

Ligand Preparation: A 3D structure of this compound is generated and energy-minimized using software like Avogadro or ChemDraw. Correct protonation states at physiological pH (7.4) are assigned.

-

Receptor Preparation: The validated homology models are prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket (grid box) based on known binding sites of analogous ligands from the template structures.

-

Docking Simulation: Docking is performed using a program like AutoDock Vina. The software samples numerous conformations and orientations of this compound within the defined binding site, calculating a binding energy (docking score) for the most favorable poses.

-

Pose Analysis: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, with specific residues in the binding pocket.

Table 1: Predicted Binding Affinities and Key Interactions from Docking (Representative Data)

| Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Interaction Type |

|---|---|---|---|

| μ-Opioid Receptor | -9.8 | ASP147, TYR148, HIS297 | Ionic, Hydrogen Bond, Pi-Stacking |

| SERT | -8.5 | ASP98, TYR176, ILE172 | Ionic, Pi-Stacking, Hydrophobic |

| NET | -8.2 | ASP75, PHE317, VAL148 | Ionic, Pi-Stacking, Hydrophobic |

Molecular Dynamics (MD) & ADME Modeling

Molecular Dynamics Simulations

MD simulations provide insight into the dynamic behavior and stability of the this compound-receptor complex over time, offering a more realistic view than static docking poses.

Protocol:

-

System Setup: The highest-scoring docked complex from the previous step is placed in a simulated physiological environment (e.g., a solvated lipid bilayer for the transmembrane receptors) with appropriate ions to neutralize the system.

-

Energy Minimization: The system's energy is minimized to remove steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to a target temperature (310 K) and pressure is stabilized while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.

-

Production Run: A long-duration simulation (e.g., 100-500 nanoseconds) is run to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to monitor the persistence of key intermolecular interactions over time.

In Silico ADME/Tox Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties is crucial. This is achieved using quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

Table 2: Predicted Physicochemical and ADME Properties for this compound (Representative Data)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 233.36 g/mol | Compliant with Lipinski's Rule of 5 (<500) |

| LogP | 2.85 | Good balance of hydrophilicity/lipophilicity |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5 (≤5) |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of 5 (≤10) |

| Caco-2 Permeability | High | Predicts good intestinal absorption |

| CYP2D6 Metabolism | High Probability | Suggests potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Low risk of cardiac toxicity |

| Blood-Brain Barrier | Permeable | Consistent with a centrally acting agent |

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental assays. The following are standard protocols that would be employed to verify the in silico findings.

Radioligand Binding Assay

This assay quantifies the binding affinity of this compound for its targets.

Protocol:

-